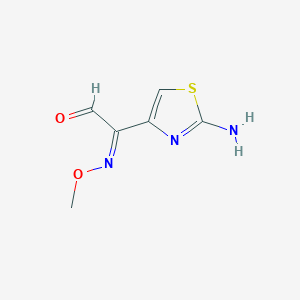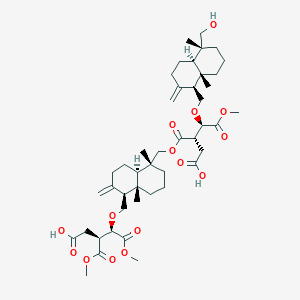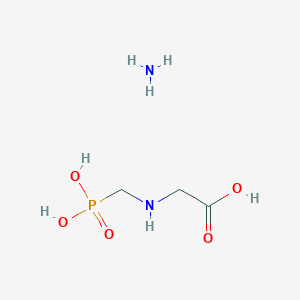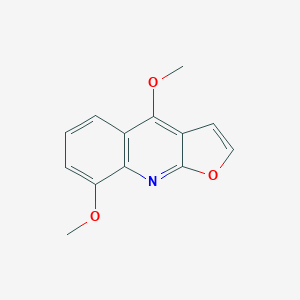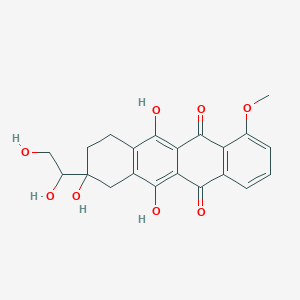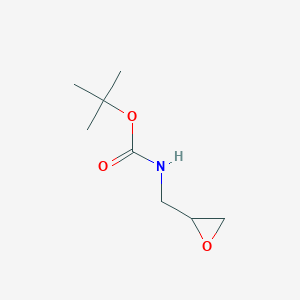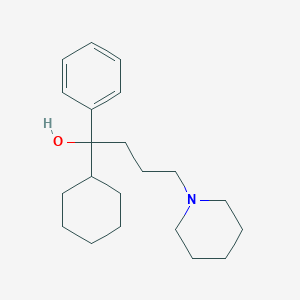
Hexahydrodifenidol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hexahydrodifenidol (HHDP) is a chemical compound that belongs to the class of anticholinergic drugs. It is a potent muscarinic receptor antagonist that is widely used in scientific research to study the role of acetylcholine in various physiological and pathological processes. HHDP has been synthesized using different methods, and its mechanism of action has been extensively studied.
Mecanismo De Acción
Hexahydrodifenidol is a potent muscarinic receptor antagonist that binds to the M1, M2, and M3 subtypes of muscarinic receptors. It inhibits the binding of acetylcholine to these receptors and blocks the downstream signaling pathways. Hexahydrodifenidol also inhibits the release of acetylcholine from cholinergic neurons and reduces the activity of the cholinergic system.
Efectos Bioquímicos Y Fisiológicos
Hexahydrodifenidol has a wide range of biochemical and physiological effects. It reduces the secretion of gastric acid, inhibits the contraction of smooth muscle, and decreases the production of mucus in the respiratory tract. Hexahydrodifenidol also reduces the heart rate, dilates the blood vessels, and decreases the blood pressure. In the central nervous system, Hexahydrodifenidol reduces the release of dopamine and other neurotransmitters and impairs cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Hexahydrodifenidol has several advantages for lab experiments. It is a potent and selective muscarinic receptor antagonist that can be used to study the role of acetylcholine in various physiological and pathological processes. Hexahydrodifenidol is also stable and can be stored for long periods without degradation. However, Hexahydrodifenidol has some limitations for lab experiments. It has a short half-life and must be administered frequently to maintain its effects. Hexahydrodifenidol also has some side effects, such as dry mouth, blurred vision, and constipation, which may affect the results of the experiments.
Direcciones Futuras
There are several future directions for the use of Hexahydrodifenidol in scientific research. One direction is to study the effects of Hexahydrodifenidol on the immune system and inflammation. Hexahydrodifenidol has been shown to reduce the production of pro-inflammatory cytokines and may have potential as an anti-inflammatory agent. Another direction is to investigate the effects of Hexahydrodifenidol on the gut-brain axis and the microbiome. Hexahydrodifenidol has been shown to affect the gut microbiota and may have implications for the treatment of gastrointestinal disorders. Finally, Hexahydrodifenidol can be used to study the mechanisms of action of other drugs that interact with the cholinergic system, such as Alzheimer's disease drugs and antipsychotic drugs.
Conclusion
In conclusion, Hexahydrodifenidol is a potent muscarinic receptor antagonist that is widely used in scientific research to study the role of acetylcholine in various physiological and pathological processes. Hexahydrodifenidol has been synthesized using different methods, and its mechanism of action has been extensively studied. Hexahydrodifenidol has a wide range of biochemical and physiological effects and has several advantages and limitations for lab experiments. There are also several future directions for the use of Hexahydrodifenidol in scientific research.
Métodos De Síntesis
Hexahydrodifenidol can be synthesized using different methods, including the reaction of 1,5-cyclooctadiene with 1,1,2,2-tetrachloroethane in the presence of aluminum chloride, the reaction of 1,5-cyclooctadiene with 1,1,2,2-tetrabromoethane in the presence of aluminum chloride, and the reaction of 1,5-cyclooctadiene with 1,1,2,2-tetraiodoethane in the presence of aluminum chloride. The yield of Hexahydrodifenidol using these methods ranges from 20% to 50%.
Aplicaciones Científicas De Investigación
Hexahydrodifenidol is widely used in scientific research to study the role of acetylcholine in various physiological and pathological processes. It has been used to investigate the effects of acetylcholine on the cardiovascular system, respiratory system, gastrointestinal system, urinary system, and central nervous system. Hexahydrodifenidol has also been used to study the mechanisms of action of other drugs that interact with the cholinergic system.
Propiedades
Número CAS |
113010-69-8 |
|---|---|
Nombre del producto |
Hexahydrodifenidol |
Fórmula molecular |
C21H33NO |
Peso molecular |
315.5 g/mol |
Nombre IUPAC |
1-cyclohexyl-1-phenyl-4-piperidin-1-ylbutan-1-ol |
InChI |
InChI=1S/C21H33NO/c23-21(19-11-4-1-5-12-19,20-13-6-2-7-14-20)15-10-18-22-16-8-3-9-17-22/h1,4-5,11-12,20,23H,2-3,6-10,13-18H2 |
Clave InChI |
ILHSFCNKNNNPRN-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)C(CCCN2CCCCC2)(C3=CC=CC=C3)O |
SMILES canónico |
C1CCC(CC1)C(CCCN2CCCCC2)(C3=CC=CC=C3)O |
Sinónimos |
hexahydro-diphenidol hexahydrodifenidol hexahydrodiphenidol |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(7S,8S)-5-chloro-3-[(1E,3E)-3,5-dimethylhepta-1,3-dienyl]-7,8-dihydroxy-7-methyl-8H-isochromen-6-one](/img/structure/B45073.png)
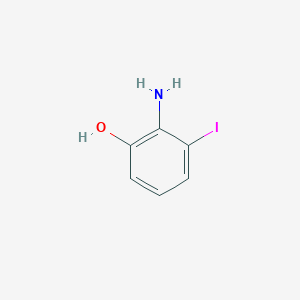
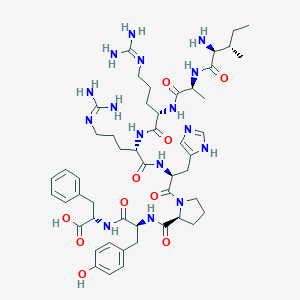
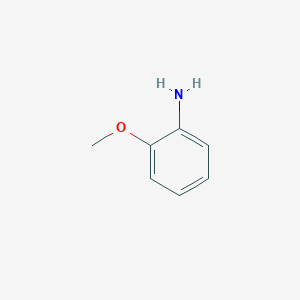
![Propanoic acid, 2-methyl-, 2-[[[4-(aminosulfonyl)phenyl]methyl]amino]-4,5,7-trimethyl-6-benzothia](/img/structure/B45088.png)
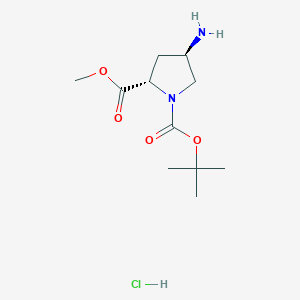
![1-[1-(4-Methoxyphenyl)-2-(methylamino)ethyl]cyclohexanol Hydrochloride](/img/structure/B45096.png)
